molecular formula C10H13ClN2O4S B1227839 2-Hydroxychlorpropamide CAS No. 36892-36-1

2-Hydroxychlorpropamide

Cat. No.: B1227839
CAS No.: 36892-36-1
M. Wt: 292.74 g/mol
InChI Key: CRTPSTLXICFKCU-UHFFFAOYSA-N
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Description

2-Hydroxychlorpropamide is a chemical compound with the molecular formula C10H13ClN2O4S. This compound is characterized by the presence of a benzenesulfonamide group substituted with a chlorine atom at the para position and an N-(((2-hydroxypropyl)amino)carbonyl) group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxychlorpropamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxychlorpropamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-Hydroxychlorpropamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Inhibitor studies for enzymes such as carbonic anhydrase.

    Medicine: Potential therapeutic agent for diseases involving enzyme dysregulation.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxychlorpropamide involves its interaction with specific molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including altered pH regulation in cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-chloro-
  • Benzenesulfonamide, 4-methyl-
  • Benzenesulfonamide, 4-nitro-

Uniqueness

2-Hydroxychlorpropamide is unique due to the presence of the N-(((2-hydroxypropyl)amino)carbonyl) group, which imparts specific chemical properties and biological activities. This distinguishes it from other benzenesulfonamide derivatives, making it valuable for targeted research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(2-hydroxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-7(14)6-12-10(15)13-18(16,17)9-4-2-8(11)3-5-9/h2-5,7,14H,6H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTPSTLXICFKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958088
Record name N-(4-Chlorobenzene-1-sulfonyl)-N'-(2-hydroxypropyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36892-36-1
Record name 4-Chloro-N-[[(2-hydroxypropyl)amino]carbonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36892-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxychlorpropamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036892361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chlorobenzene-1-sulfonyl)-N'-(2-hydroxypropyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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